4-Methylphenethylamine 4-Methylphenethylamine
Brand Name: Vulcanchem
CAS No.: 3261-62-9
VCID: VC21186327
InChI: InChI=1S/C9H13N/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7,10H2,1H3
SMILES: CC1=CC=C(C=C1)CCN
Molecular Formula: C9H13N
Molecular Weight: 135.21 g/mol

4-Methylphenethylamine

CAS No.: 3261-62-9

Cat. No.: VC21186327

Molecular Formula: C9H13N

Molecular Weight: 135.21 g/mol

* For research use only. Not for human or veterinary use.

4-Methylphenethylamine - 3261-62-9

Specification

CAS No. 3261-62-9
Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
IUPAC Name 2-(4-methylphenyl)ethanamine
Standard InChI InChI=1S/C9H13N/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7,10H2,1H3
Standard InChI Key VKJXAQYPOTYDLO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CCN
Canonical SMILES CC1=CC=C(C=C1)CCN
Boiling Point 214.0 °C

Introduction

Chemical Properties and Identification

4-Methylphenethylamine is characterized by a phenyl ring with a methyl group in the para position and an ethylamine chain. Its molecular structure and key properties are detailed below.

Basic Identification

PropertyValue
Chemical Name4-Methylphenethylamine
CAS Number3261-62-9
Molecular FormulaC₉H₁₃N
Molecular Weight135.21 g/mol
Synonymsp-Methylphenethylamine, 2-(p-Tolyl)ethanamine, p-Tolylethylamine

Physical and Chemical Properties

The physical and chemical characteristics of 4-methylphenethylamine provide important information for its handling, storage, and application in research settings.

PropertyValue
AppearanceClear colorless to light yellow liquid
Melting point116°C (estimate)
Boiling point214°C
Density0.93 g/mL at 25°C
Flash point195°F
SolubilitySlightly soluble in chloroform and methanol
pKa10.02±0.10 (Predicted)

The compound exists as a liquid at room temperature with physical properties typical of phenethylamine derivatives . These properties influence its stability, reactivity, and potential formulation considerations for research applications.

Molecular Structure and Classification

Structural Characteristics

4-Methylphenethylamine consists of a phenethylamine backbone with a methyl group attached at the para position of the phenyl ring. This basic structure aligns it with the broader class of phenethylamines, which are characterized by a phenyl ring connected to an amino group via an ethyl chain .

Relationship to Other Phenethylamines

The 4-methyl substitution distinguishes 4MPEA from other structural isomers such as α-methylphenethylamine (amphetamine), β-methylphenethylamine, and N-methylphenethylamine. Each of these modifications produces compounds with distinct pharmacological profiles despite their structural similarities .

Pharmacological Profile

Receptor Interactions

4-Methylphenethylamine exhibits significant activity as a human trace amine-associated receptor 1 (TAAR1) agonist. This property is shared with several structurally related compounds including its monomethylated phenethylamine isomers . TAAR1 is a G protein-coupled receptor that plays important roles in modulating monoaminergic neurotransmission.

The compound's interactions with TAAR1 may lead to several downstream effects:

  • Modulation of dopaminergic, noradrenergic, and serotonergic neurotransmission

  • Influence on cellular signaling pathways including those involving protein kinase A (PKA) and protein kinase C (PKC)

  • Potential effects on monoamine transporter function and regulation

Enzymatic Interactions

Research indicates that 4-methylphenethylamine may inhibit human cytochrome P450 enzymes, specifically CYP1A2 and CYP2A6 . These enzymes are critical components of the body's metabolic system for processing xenobiotics, suggesting potential metabolic interactions that should be considered in pharmacological research involving this compound.

Pharmacodynamics of TAAR1 Activation

TAAR1 activation by compounds like 4-methylphenethylamine produces complex effects on monoamine neurotransmission. This receptor is expressed in several regions of the central nervous system, including:

  • Ventral tegmental area (VTA)

  • Nucleus accumbens (NAc)

  • Dorsal raphe (DR)

  • Substantia nigra (SN)

TAAR1 activation can regulate dopamine transmission through multiple mechanisms, including:

  • Direct activation of G protein-coupled inwardly-rectifying potassium channels (GIRKs)

  • Modulation of dopamine transporter (DAT) phosphorylation via PKA and PKC signaling

  • Influence on dopamine neuron firing rates

These mechanisms may underlie how TAAR1 agonists like 4-methylphenethylamine could potentially affect behaviors related to reward processing and stimulant effects.

Research Findings and Studies

Structure-Activity Relationship Studies

Research on compounds related to 4-methylphenethylamine has provided insights into structure-activity relationships. Studies on N-alkylated analogs of 4-methylamphetamine (4-MA) have demonstrated that modifications to the amine substituent can significantly alter pharmacological properties .

Key findings from these studies include:

  • Lengthening the N-alkyl chain from methyl to ethyl, propyl, and butyl produces a stepwise decrease in potency at monoamine transporters

  • N-alkyl chain extension can eliminate substrate activity at dopamine and norepinephrine transporters

  • These structural modifications correlate with decreased rewarding effects in behavioral tests

Comparative Studies with Related Compounds

Studies comparing 4-methylphenethylamine and structurally related compounds have revealed differences in pharmacological profiles. The table below summarizes comparative data on monoamine transporter interactions for several related compounds:

CompoundNE (nM)DA (nM)5-HT (nM)
Dextroamphetamine6.6–10.25.8–24.8698–1,765
Dextromethamphetamine12.3–14.38.5–40.4736–1,292
4-Methylamphetamine22.244.153.4
4-Methylmethamphetamine66.941.367.4

Note: Values represent EC₅₀ in nM. The smaller the value, the more potently the compound releases the neurotransmitter .

These comparative data highlight how minor structural modifications can substantially alter interactions with neurotransmitter systems, potentially leading to different behavioral and physiological effects.

Comparative Analysis with Related Compounds

4-Methylphenethylamine belongs to a family of structurally related compounds, including several that have been more extensively studied. Understanding these relationships provides context for current research and potential future directions.

Structural Relatives

Several important structurally related compounds include:

CompoundRelationship to 4-Methylphenethylamine
4-Methylamphetamine (4-MA)Contains an additional α-methyl group
4-Methylmethamphetamine (4-MMA)Contains additional α-methyl and N-methyl groups
2,5-Dimethoxy-4-methylphenethylamine (2C-D)Contains 2,5-dimethoxy groups on the phenyl ring
2,5-Dimethoxy-4-methylamphetamine (DOM)Contains 2,5-dimethoxy groups and an α-methyl group

Each of these structural modifications leads to distinct pharmacological profiles and effects . This highlights the sensitivity of biological systems to even minor chemical alterations in this class of compounds.

Pharmacological Comparisons

The pharmacological properties of 4-methylphenethylamine differ from its structural relatives in several important ways:

  • The absence of an α-methyl group (present in amphetamines) generally results in decreased CNS activity and different pharmacokinetic properties

  • While 4-methylamphetamine shows potent and balanced effects on serotonin, norepinephrine, and dopamine release, 4-methylphenethylamine likely has a different selectivity profile

  • The substituted compounds like 2C-D (2,5-dimethoxy-4-methylphenethylamine) demonstrate significantly different receptor selectivity profiles compared to the non-methoxylated 4-methylphenethylamine

These differences underscore the importance of precise structural requirements for specific receptor interactions and subsequent pharmacological effects.

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